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molecular formula C6H6NNaO B8685773 Phenol, 3-amino-, sodium salt CAS No. 38171-54-9

Phenol, 3-amino-, sodium salt

Cat. No. B8685773
M. Wt: 131.11 g/mol
InChI Key: VLDROEPDJWRSGR-UHFFFAOYSA-M
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Patent
US04485140

Procedure details

A 250 mL, 3-necked, round bottom flask fitted with a mechanical stirrer, a still head, a condenser with a nitrogen inlet on the take-off adapter, and a thermometer was charged with 150 mL of pyridine and 21.8 g (0.20 mole) of m-aminophenol. After the m-aminophenol dissolved, 10.8 g (0.20 mole) of sodium methoxide was added. Methanol, formed in this reaction, was distilled off. When the still head temperature reached 110° C., the still head was replaced with a reflux condenser, and 23.6 g (0.10 mole) of p-dibromobenzene and 0.1 g of cuprous chloride were added. The mixture was heated at reflux at 117° C. for 3 hours; 25 mL of DMAc was added to help dissolve sodium m-aminophenoxide formed in the first step. Refluxing was continued for 19 additional hours; the reaction mixture was then cooled to room temperature, filtered to remove inorganic salts, and poured into water. The resulting aqueous solution was extracted with three 300 mL portions of methylene chloride; the extract was dried over magnesium sulfate, decolorized with active carbon, and filtered through diatomaceous earth. Methylene chloride was vacuum-evaporated, and the liquid residue was poured into stirred concentrated hydrochloric acid. The precipitated dihydrochloride of 1,4-bis(3-aminophenoxy)benzene was filtered, washed with concentrated hydrochloric acid, and dried. It then was dissolved in a minimum amount of water containing a small amout of ascorbic acid as antioxidant. The solution was decolorized with activated carbon, filtered through diatomaceous earth, and neutralized with concentrated ammonium hydroxide. The precipitated product was separated by filtration and vacuum-dried overnight at 65° C. The dry diamine weighed 12.4 g (42% yield). Recrystallization from 35 mL of butanol gave 8.6 g of product melting at 98°-99° C., which was distilled bulb-to-bulb to give 6.5 g of colorless 1,4-bis(3,5-aminophenoxy)benzene melting at 99°-100° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
sodium methoxide
Quantity
10.8 g
Type
reactant
Reaction Step Two
Quantity
23.6 g
Type
reactant
Reaction Step Three
[Compound]
Name
cuprous chloride
Quantity
0.1 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
25 mL
Type
solvent
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Quantity
21.8 g
Type
reactant
Reaction Step Seven
Quantity
150 mL
Type
solvent
Reaction Step Seven
Yield
42%

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:3]=[C:4]([OH:8])[CH:5]=[CH:6][CH:7]=1.C[O-].[Na+].Br[C:13]1[CH:18]=[CH:17][C:16](Br)=[CH:15][CH:14]=1.[NH2:20][C:21]1[CH:22]=[C:23]([CH:25]=[CH:26][CH:27]=1)[O-:24].[Na+]>CC(N(C)C)=O.CO.N1C=CC=CC=1>[NH2:1][C:2]1[CH:3]=[C:4]([CH:5]=[CH:6][CH:7]=1)[O:8][C:13]1[CH:18]=[CH:17][C:16]([O:24][C:23]2[CH:25]=[CH:26][CH:27]=[C:21]([NH2:20])[CH:22]=2)=[CH:15][CH:14]=1 |f:1.2,4.5|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC=1C=C(C=CC1)O
Step Two
Name
sodium methoxide
Quantity
10.8 g
Type
reactant
Smiles
C[O-].[Na+]
Step Three
Name
Quantity
23.6 g
Type
reactant
Smiles
BrC1=CC=C(C=C1)Br
Name
cuprous chloride
Quantity
0.1 g
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC=1C=C([O-])C=CC1.[Na+]
Step Five
Name
Quantity
25 mL
Type
solvent
Smiles
CC(=O)N(C)C
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO
Step Seven
Name
Quantity
21.8 g
Type
reactant
Smiles
NC=1C=C(C=CC1)O
Name
Quantity
150 mL
Type
solvent
Smiles
N1=CC=CC=C1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
117 °C
Stirring
Type
CUSTOM
Details
into stirred concentrated hydrochloric acid
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A 250 mL, 3-necked, round bottom flask fitted with a mechanical stirrer
DISTILLATION
Type
DISTILLATION
Details
was distilled off
CUSTOM
Type
CUSTOM
Details
reached 110° C.
CUSTOM
Type
CUSTOM
Details
the still head was replaced with a reflux condenser
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated
CUSTOM
Type
CUSTOM
Details
formed in the first step
TEMPERATURE
Type
TEMPERATURE
Details
Refluxing
TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was then cooled to room temperature
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
to remove inorganic salts
ADDITION
Type
ADDITION
Details
poured into water
EXTRACTION
Type
EXTRACTION
Details
The resulting aqueous solution was extracted with three 300 mL portions of methylene chloride
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the extract was dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered through diatomaceous earth
CUSTOM
Type
CUSTOM
Details
Methylene chloride was vacuum-evaporated
ADDITION
Type
ADDITION
Details
the liquid residue was poured
FILTRATION
Type
FILTRATION
Details
The precipitated dihydrochloride of 1,4-bis(3-aminophenoxy)benzene was filtered
WASH
Type
WASH
Details
washed with concentrated hydrochloric acid
CUSTOM
Type
CUSTOM
Details
dried
DISSOLUTION
Type
DISSOLUTION
Details
It then was dissolved in a minimum amount of water containing a small amout of ascorbic acid as antioxidant
FILTRATION
Type
FILTRATION
Details
filtered through diatomaceous earth
CUSTOM
Type
CUSTOM
Details
The precipitated product was separated by filtration
CUSTOM
Type
CUSTOM
Details
vacuum-dried overnight at 65° C
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
Recrystallization from 35 mL of butanol

Outcomes

Product
Name
Type
product
Smiles
NC=1C=C(OC2=CC=C(C=C2)OC2=CC(=CC=C2)N)C=CC1
Measurements
Type Value Analysis
AMOUNT: MASS 8.6 g
YIELD: PERCENTYIELD 42%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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